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Compound of Interest

Compound Name:
(R)-2-(bromomethyl)-2,3-

dihydrobenzo[b][1,4]dioxine

Cat. No.: B2569542 Get Quote

An In-Depth Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine

Introduction: A Versatile Chiral Building Block
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a chiral heterocyclic compound of

significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a

rigid dihydrobenzodioxine scaffold, a feature found in numerous biologically active molecules,

and a reactive bromomethyl group at a stereocenter. This unique combination makes it a

valuable intermediate for introducing a chiral benzodioxane moiety into larger molecules,

particularly in the development of novel therapeutics. The reactivity of the C-Br bond allows for

straightforward nucleophilic substitution, providing a gateway to a diverse range of derivatives.

This guide offers a comprehensive overview of its core physical properties, synthetic

considerations, and handling protocols, designed for researchers and drug development

professionals aiming to leverage this compound in their work.

Part 1: Core Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in both storage and reaction

conditions. Understanding these parameters is a prerequisite for any laboratory application.
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Precise identification is critical for sourcing and regulatory compliance. The key identifiers for

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are summarized below.

Identifier Value Source

IUPAC Name
(2R)-2-(bromomethyl)-2,3-

dihydro-1,4-benzodioxine
N/A

CAS Number 1142953-55-6 [3]

Molecular Formula C₉H₉BrO₂ [1][3][4]

Molecular Weight 229.07 g/mol [1][3][4]

Canonical SMILES C1C(OC2=CC=CC=C2O1)CBr [1]

InChI Key
DQYOHFCVPNOXQQ-

UHFFFAOYSA-N
[4]

Physical Properties
The physical properties of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are essential

for designing experimental setups, including solvent selection and purification methods. Note

that while some data is available for related isomers, specific experimental values for the (R)-

enantiomer are not widely published; therefore, data for analogous compounds are included for

reference.
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Property Value Notes and Context

Physical State
Likely a liquid or low-melting

solid at room temperature.

Based on data for similar small

brominated organic molecules.

Boiling Point 80 - 82 °C @ 27 mmHg

This data is for the related

compound 2-Bromomethyl-1,3-

dioxolane and should be

considered an estimate.[5]

Density ~1.61 g/cm³

This data is for the related

compound 2-Bromomethyl-1,3-

dioxolane.[5]

XLogP3 2.4

A computed value indicating

moderate lipophilicity,

suggesting good solubility in

common organic solvents like

dichloromethane, ethyl

acetate, and THF.[1]

Refractive Index n20/D ~1.482

This data is for the related

compound 2-Bromomethyl-1,3-

dioxolane.

Part 2: Synthesis, Reactivity, and Application
The utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stems from its role as a

synthetic intermediate. Its preparation and subsequent reactions are central to its application.

Conceptual Synthetic Workflow
The synthesis of the core 2,3-dihydrobenzo[b][1][2]dioxine ring system is typically achieved via

the Williamson ether synthesis, reacting catechol with a suitable di-haloethane derivative. The

introduction of the bromomethyl group can be accomplished through various routes, often

involving a chiral precursor.
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Core Scaffold Synthesis

Functionalization & Chiral Resolution

Catechol

2,3-Dihydrobenzo[b][1,4]dioxine

1
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2
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(R)-2-(bromomethyl)-2,3-
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3
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(e.g., PARP Inhibitors)

Nucleophilic Substitution
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Caption: General synthetic logic for producing the target compound.

Standard Laboratory Protocol: Synthesis of a
Benzodioxane Carboxylate Intermediate
While a direct protocol for the title compound is proprietary, the synthesis of a closely related

benzodioxane structure highlights the key chemical principles. The following protocol is

adapted from the synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[6][7]
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Objective: To construct the dihydrobenzo[b][1][2]dioxine ring system via nucleophilic

substitution. This reaction forms the core scaffold of the target molecule.

Materials:

Methyl 3,4-dihydroxybenzoate (Starting material with catechol moiety)

1,2-Dibromoethane

Potassium Carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add methyl 3,4-dihydroxybenzoate (1.0 equiv.), anhydrous potassium carbonate (1.1

equiv.), and anhydrous DMF.

Scientist's Insight: DMF is chosen as the solvent due to its high boiling point and its ability

to dissolve both the organic substrate and the inorganic base. K₂CO₃ is a suitable base to

deprotonate the phenolic hydroxyl groups, forming the nucleophilic catecholate in situ.

Addition of Reagent: Slowly add 1,2-dibromoethane (1.0 equiv.) to the stirring suspension.

Heating and Reflux: Heat the reaction mixture to reflux and maintain for approximately 10-12

hours.

Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography

(TLC). A successful reaction is indicated by the consumption of the starting material.

Workup: After cooling to room temperature, dilute the mixture with water and extract the

product into ethyl acetate (3x volumes).

Causality: The addition of water quenches the reaction and dissolves the inorganic salts

(KBr, excess K₂CO₃), facilitating the separation of the organic product.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

evaporate the solvent under reduced pressure to yield the crude product. Further purification

can be achieved by column chromatography if necessary.

Key Reactivity and Applications in Drug Discovery
The primary utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is as a chiral

electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon

susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).

This reactivity is exploited in the synthesis of complex molecules, including inhibitors of

Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target

in oncology.[6][7] The benzodioxine moiety can serve as a key pharmacophoric element that

interacts with the enzyme's active site.

(R)-2-(bromomethyl)-2,3-
dihydrobenzo[b]dioxine

Substituted Product
(Chiral Moiety Incorporated)

Sₙ2 Reaction

Nucleophile (Nu-H)
 e.g., Amine, Phenol

PARP1 Inhibitor
Candidate

Forms core of
PARP1 Inhibitor

Click to download full resolution via product page

Caption: Role as an electrophile in nucleophilic substitution.

Part 3: Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques.

While a public database of spectra for this specific (R)-isomer is not readily available, the

expected spectral features can be predicted.[8][9]

¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The

diastereotopic protons of the dioxine ring's ethylenedioxy bridge (-OCH₂CH₂O-) and the

chiral center proton (-CH-) would appear in the δ 3.5-4.5 ppm range, exhibiting complex

splitting patterns. The bromomethyl (-CH₂Br) protons would likely be a doublet in the δ 3.5-

3.8 ppm region.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The aliphatic

carbons of the dioxine ring and the bromomethyl group would appear in the upfield region (δ

30-70 ppm).

IR Spectroscopy: Key peaks would include C-H stretching (aromatic and aliphatic) around

2850-3100 cm⁻¹, C=C stretching (aromatic) around 1500-1600 cm⁻¹, and prominent C-O

ether stretching in the 1050-1250 cm⁻¹ region. The C-Br stretch would appear in the

fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing one bromine atom, with two major peaks of nearly equal intensity

separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Part 4: Safety, Handling, and Storage
As a reactive alkyl bromide, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine requires

careful handling. The following information is based on data for structurally related compounds.

[5][10]

GHS Hazard Identification
Classification: Expected to be classified as a skin, eye, and respiratory irritant. May cause

severe skin burns and eye damage upon direct contact. Alkylating agents are often treated

as potentially harmful.[1]

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

Hazard Statements: H314 (Causes severe skin burns and eye damage), H319 (Causes

serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[1]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood. Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin

contact.

Respiratory Protection: If working outside a fume hood or with aerosols, use a certified

respirator with an organic vapor cartridge.

Storage
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from heat, sparks, and open flames.[5]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion
(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine stands out as a high-value chiral

intermediate for synthetic and medicinal chemists. Its defined stereochemistry and reactive

handle provide a reliable method for incorporating the benzodioxane scaffold into complex

target molecules. A thorough understanding of its physical properties, safe handling

procedures, and synthetic utility is paramount for its successful application in the laboratory.

This guide provides the foundational knowledge required for researchers to confidently and

safely integrate this potent building block into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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